4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine

Description

Molecular Geometry and Conformational Analysis

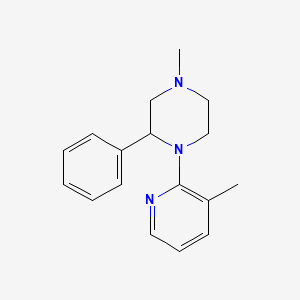

The compound comprises a piperazine core substituted at the 1-position with a 3-methylpyridin-2-yl group and at the 2-position with a phenyl ring, while the 4-position bears a methyl group. Computational modeling and spectroscopic studies of related phenylpiperazine derivatives suggest that the piperazine ring adopts a chair conformation to minimize steric hindrance between substituents. The methyl group at the 4-position likely occupies an equatorial orientation, stabilizing the chair conformation through reduced 1,3-diaxial interactions.

The pyridine and phenyl rings introduce steric and electronic effects that influence the molecule’s overall geometry. Density functional theory (DFT) analyses of structurally similar compounds, such as 1-(2-methoxyphenyl)piperazine, reveal that substituents on the piperazine ring perturb bond angles and torsional parameters, affecting the planarity of the aromatic systems. For 4-methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine, the dihedral angle between the pyridine and phenyl rings is hypothesized to deviate slightly from coplanarity due to steric clashes between the 3-methyl group on the pyridine and the adjacent piperazine hydrogen atoms.

X-ray Crystallographic Studies

X-ray crystallography remains the gold standard for resolving three-dimensional molecular structures. While direct crystallographic data for this compound are limited, studies on analogous piperazine derivatives provide insights. For example, the crystal structure of 4,6-dimethyl-2-(4-phenylpiperazin-1-ylmethyl)isothiazolo[5,4-b]pyridine reveals a chair conformation for the piperazine ring, with the phenyl group oriented perpendicular to the fused heterocyclic system. Weak C–H···N and C–H···π interactions stabilize the lattice, a feature likely shared by the title compound.

In another study, phenylpiperazine 5,5-dimethylhydantoin derivatives exhibited intramolecular C–H···O interactions that rigidified the linker between the piperazine and hydantoin moieties. For this compound, similar weak interactions between the pyridine nitrogen and proximal methyl or phenyl hydrogens may contribute to conformational preferences.

Tautomeric and Stereochemical Considerations

The compound exists as a racemic mixture due to the presence of a stereocenter at the 2-position of the piperazine ring. While the (2RS) configuration is well-documented, no evidence of tautomerism has been reported, as the structure lacks proton-donor or -acceptor groups necessary for tautomeric equilibria.

Stereochemical analysis of related compounds, such as mirtazapine (a tetracyclic antidepressant sharing structural motifs with the title compound), highlights the importance of chirality in biological activity. However, the racemic nature of this compound suggests that stereoselective synthesis or resolution may be required for applications demanding enantiomeric purity.

Comparative Analysis with Related Piperazine Derivatives

The structural features of this compound are contextualized below against key piperazine-based analogs:

Properties

IUPAC Name |

4-methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3/c1-14-7-6-10-18-17(14)20-12-11-19(2)13-16(20)15-8-4-3-5-9-15/h3-10,16H,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMXDZGUVXJVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2CCN(CC2C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40730915 | |

| Record name | 4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191546-94-8 | |

| Record name | 4-Methyl-1-(3-methyl-2-pyridinyl)-2-phenylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191546948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1-(3-methyl-2-pyridinyl)-2-phenylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-1-(3-METHYL-2-PYRIDINYL)-2-PHENYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4DJB2NJ7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Similar compounds, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.

Mode of Action

For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Biochemical Pathways

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting that they may affect the biochemical pathways of this bacterium.

Result of Action

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting that they may have similar effects.

Biological Activity

4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound is characterized by a piperazine core substituted with a methyl group and a phenyl ring, along with a pyridine moiety. This structural arrangement is significant for its biological interactions.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of piperazine derivatives, including those similar to this compound. For instance, compounds with structural similarities have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, suggesting that modifications in the piperazine structure can enhance antibacterial properties .

Table 1: Antibacterial Activity of Piperazine Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 16 µg/mL |

| Compound B | E. coli | 32 µg/mL |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of bacterial enzymes such as Sfp-PPTase, which is crucial for bacterial cell wall synthesis and viability. Studies have shown that similar compounds can inhibit this enzyme selectively without affecting human homologues, thereby reducing cytotoxicity to human cells .

Study on Antichlamydial Activity

A study conducted by Leung et al. explored the antichlamydial activity of piperazine derivatives. Although this compound was not directly tested, related compounds demonstrated selective activity against Chlamydia species, indicating potential pathways for developing new therapeutic agents .

Research on Structure–Activity Relationship (SAR)

Research aimed at understanding the SAR of piperazine compounds revealed that modifications in substituents significantly affect biological activity. For example, the presence of electron-withdrawing groups enhanced activity against certain bacterial strains while maintaining selectivity .

Table 2: Structure–Activity Relationship Findings

| Modification | Effect on Activity |

|---|---|

| Addition of -CF₃ | Decreased potency |

| Removal of methyl group | Slight decrease in potency |

| Electron-donating groups | Increased activity |

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of 4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine is as an intermediate in the production of mirtazapine , an antidepressant medication. Mirtazapine is known for its efficacy in treating major depressive disorder and anxiety disorders. The compound serves as a precursor in several synthetic pathways leading to mirtazapine and its derivatives.

Synthesis Pathways

The synthesis of mirtazapine from this compound involves several steps:

- Starting Material : this compound is reacted with various reagents to form key intermediates.

- Formation of Mirtazapine : These intermediates undergo further transformations, often involving cyclization and functional group modifications, to yield mirtazapine.

The efficiency and yield of these reactions are critical for industrial applications, as highlighted in several patents detailing optimized methods for synthesizing mirtazapine using this compound as a starting point .

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, making it a candidate for further investigation in drug development:

- Antidepressant Activity : As a precursor to mirtazapine, the compound may retain some antidepressant properties, warranting studies into its direct effects on mood regulation.

- Opioid Receptor Interaction : Similar piperazine derivatives have been studied for their interactions with opioid receptors, suggesting potential applications in pain management or addiction treatment .

Case Studies and Research Findings

Several studies have investigated the applications and effects of this compound:

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis pathways for mirtazapine highlighted the importance of using this compound as a key intermediate. The researchers reported improved yields when specific reaction conditions were applied, demonstrating the compound's significance in pharmaceutical manufacturing .

Case Study 2: Pharmacological Evaluation

In another study, researchers evaluated various piperazine derivatives, including those related to this compound, for their activity at opioid receptors. Although the direct effects of this specific compound were not fully elucidated, the findings suggest potential avenues for developing new analgesics .

Data Table: Comparison of Synthetic Pathways

Comparison with Similar Compounds

The pharmacological and chemical profiles of 4-methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine can be contextualized by comparing it to structurally related piperazine derivatives. Key differences in substituents, synthetic routes, and biological activities are summarized below.

Substituent Variations on the Pyridine Ring

Key Insights :

- The 3-nitro derivative serves as a synthetic intermediate, requiring reduction to an amine for pharmacological activity .

- The 3-amino substituent () may increase receptor binding affinity through hydrogen bonding, but its metabolic stability could be lower than the methyl analog.

Piperazine Ring Substitutions

Key Insights :

- The phenyl group at position 2 in the target compound contributes to steric bulk, which may influence receptor binding compared to smaller substituents like methoxy .

- Fluorinated analogs () exhibit improved metabolic resistance due to the electron-withdrawing effects of fluorine, a feature absent in the non-fluorinated target compound.

Key Insights :

- The target compound’s synthesis involves reduction steps that may introduce impurities, whereas the hydroxymethyl analog employs optimized solvent systems to improve yield .

- Pyridazinone derivatives () show lower yields, highlighting the efficiency challenges in piperazine-based syntheses.

Pharmacological and Toxicological Profiles

Key Insights :

- Fluorinated piperazines () demonstrate therapeutic activity but require careful metabolic profiling.

Q & A

Q. How does this compound compare to structurally related piperazines?

- Methodology : Compare logP values, hydrogen-bonding capacity, and steric bulk with analogs like 1-(3-nitropyridin-2-yl)piperazine. Biological profiling (e.g., IC₅₀ values in enzyme inhibition assays) highlights substituent effects. Meta-analyses of published SAR data identify trends in potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.